6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a methoxybenzoyl group, and a piperidinyl group attached to a dihydropyridazinone core. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by reacting 3-methoxybenzoyl chloride with piperidine under basic conditions.
Cyclization to Form Dihydropyridazinone: The piperidinyl intermediate is then subjected to cyclization with a suitable reagent, such as hydrazine, to form the dihydropyridazinone core.
Introduction of the Tert-butyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the dihydropyridazinone core.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl group or the piperidinyl nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles such as halides or alkoxides.
Scientific Research Applications
6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The methoxybenzoyl group can enhance binding affinity, while the piperidinyl and dihydropyridazinone cores contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 6-Tert-butyl-2-[1-(3-chlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
- 6-Tert-butyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
- 6-Tert-butyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
Uniqueness
6-Tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents on the benzoyl group.
Properties
IUPAC Name |
6-tert-butyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-21(2,3)18-8-9-19(25)24(22-18)16-10-12-23(13-11-16)20(26)15-6-5-7-17(14-15)27-4/h5-9,14,16H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFQUTGCOGLHMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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